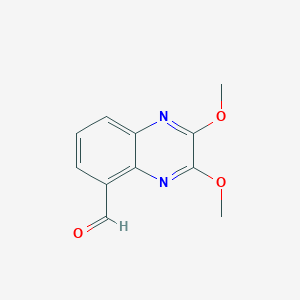

2,3-Dimethoxyquinoxaline-5-carbaldehyde

説明

2,3-Dimethoxyquinoxaline-5-carbaldehyde is a heterocyclic compound featuring a quinoxaline core substituted with methoxy groups at positions 2 and 3 and a carbaldehyde functional group at position 4. Quinoxalines are nitrogen-containing bicyclic systems known for their versatility in medicinal chemistry, agrochemicals, and materials science due to their electron-deficient aromatic structure, which facilitates diverse reactivity and intermolecular interactions . The carbaldehyde group at position 5 enhances its utility as a synthetic intermediate, enabling condensation reactions (e.g., Schiff base formation) or further functionalization to generate bioactive derivatives.

Structure

3D Structure

特性

IUPAC Name |

2,3-dimethoxyquinoxaline-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-15-10-11(16-2)13-9-7(6-14)4-3-5-8(9)12-10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRBCVZPYMPIJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC(=C2N=C1OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxyquinoxaline-5-carbaldehyde typically involves the reaction of 2,3-diaminobenzene with glyoxal in the presence of methanol. The reaction proceeds through a condensation mechanism, forming the quinoxaline ring structure. The reaction conditions often include refluxing the mixture in methanol for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of 2,3-Dimethoxyquinoxaline-5-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

化学反応の分析

Common Reaction Types

The compound’s structure, featuring a quinoxaline core with methoxy groups at positions 2 and 3 and a carbaldehyde at position 5, suggests reactivity centered on the aldehyde functional group and potential electrophilic substitution due to electron-donating methoxy substituents. While direct experimental data for this specific compound is limited in the provided sources, analogous reactions for related quinoxaline derivatives can be inferred:

Aldehyde Reactivity

-

Oxidation : The aldehyde group can undergo oxidation to a carboxylic acid or other oxidized derivatives (e.g., using reagents like KMnO₄ or CrO₃).

-

Reduction : Reduction to a primary alcohol (e.g., via NaBH₄ or LiAlH₄) is plausible.

-

Condensation Reactions : Formation of hydrazones, imines, or enolates (e.g., with hydrazine, amines, or β-diketones) could occur under appropriate conditions.

Methoxy Group Influence

The methoxy groups act as electron-donating substituents , potentially activating adjacent positions for electrophilic substitution. This could facilitate reactions such as:

-

Substitution : Halogenation (e.g., bromination/chlorination) at positions ortho/para to the methoxy groups.

-

Nucleophilic Aromatic Substitution : Reactions at positions meta to the methoxy groups, though less likely due to the activating nature of methoxy groups.

Functional Group Modifications

-

Aldehyde to Nitrile : Conversion via a Cannizzaro reaction or using cyanide reagents.

-

Carboxylic Acid Derivatives : Oxidation or hydrolysis to form esters/amides.

-

Hydrazone Formation : Reaction with hydrazine derivatives for bioconjugation or sensor applications.

Limitations in Current Data

The provided search results focus on methyl-substituted quinoxalines (e.g., 2,3-dimethylquinoxaline-6-carbaldehyde, 2,3-dimethylquinoxaline-5-carboxylic acid ) rather than methoxy-substituted analogs. Key gaps include:

-

Lack of direct experimental data on 2,3-dimethoxyquinoxaline-5-carbaldehyde’s reactivity.

-

Mechanistic details (e.g., solvent isotope effects, pH dependence) remain unstudied for this compound.

-

Regioselectivity : No data on how methoxy groups direct electrophilic substitution in this specific structure.

Recommendations for Future Research

-

Kinetic studies : Investigate solvent isotope effects (e.g., H₂O vs. D₂O) to probe proton transfer steps in aldehyde reactions .

-

Enzymatic interactions : Test the compound’s binding to decarboxylases (e.g., PhdA) or other UbiD-like enzymes .

-

Synthetic optimization : Explore microwave-assisted or green chemistry methods for scalable production .

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Quinoxaline derivatives, including 2,3-dimethoxyquinoxaline-5-carbaldehyde, have been investigated for their anticancer properties. Studies have shown that quinoxaline compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of quinoxaline have demonstrated inhibitory effects on tubulin polymerization, which is critical for cancer cell proliferation. In particular, certain synthesized quinoxalines have shown IC50 values in the low micromolar range against gastric and breast cancer cell lines .

Antimicrobial Properties

The antimicrobial potential of quinoxaline derivatives has also been explored. Research indicates that these compounds possess antiviral, antibacterial, and antifungal activities. The synthesis of 2,3-dimethoxyquinoxaline-5-carbaldehyde can lead to derivatives with enhanced antimicrobial efficacy, making them candidates for developing new antimicrobial agents .

Synthetic Methodologies

Green Chemistry Approaches

The synthesis of 2,3-dimethoxyquinoxaline-5-carbaldehyde can be achieved through various environmentally friendly methods. For example, using lanthanide reagents as catalysts has been proposed as a green chemistry approach to synthesize quinoxaline derivatives efficiently with minimal side products . This method not only reduces toxic waste but also enhances reaction yields.

Multistep Synthesis

The compound can serve as an intermediate in the multistep synthesis of more complex molecules. Its reactivity allows it to participate in various chemical transformations, including condensation reactions with amines and other nucleophiles to form diverse quinoxaline derivatives . These derivatives can then be screened for various biological activities.

Case Studies

作用機序

The mechanism of action of 2,3-Dimethoxyquinoxaline-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s quinoxaline ring structure allows it to interact with various biological molecules, leading to its diverse biological effects .

類似化合物との比較

Key Observations :

- Positional isomerism: The placement of methoxy groups significantly impacts reactivity. For example, 5,8-Dimethoxy-2,3-quinoxalinedicarboxylic acid () has methoxy groups at positions 5 and 8, which may sterically hinder electrophilic substitution compared to the 2,3-substitution in the target compound.

- Functional group diversity: The carbaldehyde group in the target compound offers distinct reactivity (e.g., nucleophilic addition) compared to the carboxylic acid groups in 5,8-Dimethoxy-2,3-quinoxalinedicarboxylic acid, which are prone to salt formation or esterification .

生物活性

2,3-Dimethoxyquinoxaline-5-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

2,3-Dimethoxyquinoxaline-5-carbaldehyde is classified as a quinoxaline derivative. The synthesis of this compound typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. Various synthetic routes have been developed to optimize yield and purity while minimizing environmental impact. For example, methods utilizing environmentally friendly solvents like HFIP have shown promise in producing quinoxaline derivatives with high efficiency and lower toxicity .

Antimicrobial Properties

Research indicates that 2,3-Dimethoxyquinoxaline-5-carbaldehyde exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of critical enzymatic pathways .

Anticancer Activity

The anticancer potential of 2,3-Dimethoxyquinoxaline-5-carbaldehyde has been investigated in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The compound's IC50 values were reported to be in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

The biological activity of 2,3-Dimethoxyquinoxaline-5-carbaldehyde is primarily attributed to its ability to inhibit specific molecular targets. It has been shown to modulate signaling pathways involved in cell proliferation and apoptosis. For instance, it selectively inhibits platelet-derived growth factor receptor (PDGF-R) tyrosine kinase activity, which is crucial for tumor growth and metastasis .

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicological profile is essential for clinical applications. Studies on related quinoxaline derivatives have indicated acceptable safety margins at therapeutic doses. However, higher concentrations may lead to adverse effects such as thrombocytosis and leukocytosis as observed in animal models . It is crucial to conduct further investigations to elucidate the long-term safety and toxicity profiles.

Case Studies and Research Findings

Q & A

Basic Research Question

-

Methodological Answer :

When handling quinoxaline derivatives like 2,3-Dimethoxyquinoxaline-5-carbaldehyde:- Personal Protective Equipment (PPE) : Use nitrile gloves, flame-retardant lab coats, and EN 166-compliant safety goggles to prevent skin/eye contact (reported skin/eye irritation hazards in similar compounds) .

- Ventilation : Work in a fume hood to avoid inhalation of aerosols/dust. Ensure local exhaust ventilation meets OSHA/NIOSH standards .

- Storage : Keep in a cool, dry place away from strong oxidizing agents (e.g., peroxides) due to incompatibility risks .

- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid water jets to prevent dispersion. Decontaminate with soap and water .

How can researchers validate the structural purity of 2,3-Dimethoxyquinoxaline-5-carbaldehyde post-synthesis?

Basic Research Question

- Methodological Answer :

Structural validation requires a multi-technique approach: - NMR : Analyze methoxy (δ 3.8–4.0 ppm) and aldehyde (δ 9.8–10.2 ppm) proton signals. Discrepancies may indicate impurities or tautomerism.

- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and quinoxaline ring vibrations (~1600 cm⁻¹) .

What experimental design challenges arise in synthesizing 2,3-Dimethoxyquinoxaline-5-carbaldehyde, and how can they be mitigated?

Advanced Research Question

-

Methodological Answer :

Common challenges include:- Low Yield in Aldehyde Functionalization : The electron-withdrawing quinoxaline core may hinder formylation. Optimize by:

-

Using Vilsmeier-Haack conditions (POCl₃/DMF) at controlled temperatures (0–5°C) to avoid over-oxidation .

-

Monitoring reaction progress via TLC (eluent: ethyl acetate/hexane 1:3).

- Byproduct Formation : Competing reactions (e.g., dimerization) may occur. Mitigate via:

-

Kinetic control (short reaction times, low temperatures).

-

Column chromatography purification with gradient elution .

Parameter Optimization Strategy Temperature 0–5°C for formylation; 80°C for cyclization Solvent Anhydrous DCM for moisture-sensitive steps Catalyst Lewis acids (e.g., ZnCl₂) to enhance regioselectivity

How can computational modeling resolve contradictions in spectroscopic data for 2,3-Dimethoxyquinoxaline-5-carbaldehyde derivatives?

Advanced Research Question

- Methodological Answer :

Discrepancies between experimental and theoretical data (e.g., NMR shifts) require:- DFT Calculations : Use Gaussian or ORCA to simulate NMR chemical shifts (B3LYP/6-31G* level). Compare with experimental data to identify tautomers or stereoisomers .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. CDCl₃) on conformational stability. Adjust experimental conditions to match predicted solvation shells .

- Docking Studies : For biologically active derivatives, model interactions with target proteins (e.g., kinases) to rationalize unexpected bioassay results .

What methodologies are recommended for assessing the ecological impact of 2,3-Dimethoxyquinoxaline-5-carbaldehyde?

Advanced Research Question

- Methodological Answer :

Despite limited ecotoxicological data for this compound , researchers should:- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in aqueous systems.

- Aquatic Toxicity Testing : Perform Daphnia magna acute toxicity tests (48-hr LC₅₀) .

- QSAR Modeling : Predict bioaccumulation potential (log P) and soil mobility using EPI Suite or TEST software .

How can mixed-methods approaches address gaps in mechanistic studies of 2,3-Dimethoxyquinoxaline-5-carbaldehyde reactivity?

Advanced Research Question

- Methodological Answer :

Integrate qualitative and quantitative- Kinetic Studies : Use UV-Vis spectroscopy to monitor reaction rates. Pair with DFT-derived transition state analysis to identify rate-limiting steps .

- In Situ Spectroscopy : Combine IR/Raman with mass spectrometry to detect intermediates (e.g., Schiff bases in condensation reactions).

- Meta-Analysis : Cross-reference synthetic yield data with computational descriptors (e.g., electrophilicity index) to design predictive models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。